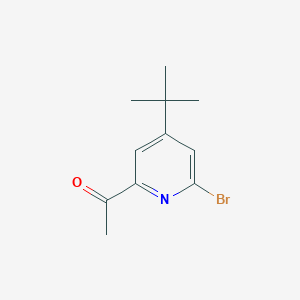

1-(6-溴-4-叔丁基吡啶-2-基)乙酮

货号 B2401727

CAS 编号:

2116483-38-4

分子量: 256.143

InChI 键: OOTOGFSIIZTTTR-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(6-Bromo-4-tert-butylpyridin-2-yl)ethanone” is a chemical compound with the CAS Number: 2116483-38-4 . It has a molecular weight of 256.14 . It is in liquid form .

Molecular Structure Analysis

The InChI code for “1-(6-Bromo-4-tert-butylpyridin-2-yl)ethanone” is 1S/C11H14BrNO/c1-7(14)9-5-8(11(2,3)4)6-10(12)13-9/h5-6H,1-4H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“1-(6-Bromo-4-tert-butylpyridin-2-yl)ethanone” is a liquid compound with a molecular weight of 256.14 .科学研究应用

Synthesis of alpha-Bromoketones

- Scientific Field : Organic Chemistry

- Application Summary : Alpha-Bromoketones are synthesized from secondary alcohols using Ammonium Bromide and Oxone . This method is versatile and can be used to synthesize a variety of alpha-Bromoketones .

- Methods and Procedures : The method involves the use of secondary alcohols, Ammonium Bromide, and Oxone in a one-pot strategy . The reaction conditions involve the use of chlorobenzene as a solvent at 100 °C under aerobic conditions .

- Results and Outcomes : Various benzylamines, heteroarylmethanamines, and alkylamines reacted smoothly with electronically variable 2 .

Synthesis of Quinazoline Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : Quinazolines are an important class of heterocyclic compounds that have proven their significance, especially in the field of organic synthesis and medicinal chemistry because of their wide range of biological and pharmacological properties .

- Methods and Procedures : The synthesis of quinazolines and their derivatives involves transition metal-catalyzed reactions . These reactions include C-H activation, cascade reactions, and intramolecular dehydrative/dehydrogenative cyclizations .

- Results and Outcomes : The development of novel and improved synthetic methods for the synthesis and functionalization of a nitrogen-containing heterocyclic framework has always been a hot topic of research in synthetic organic chemistry due to their potential applications in the area of medicinal chemistry and material sciences .

Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors are important in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .

- Methods and Procedures : The synthesis of these inhibitors involves an optimized strategy starting from 2-fluoro-4-methylpyridine . This method avoids the use of palladium as a catalyst and is more diverse and versatile .

- Results and Outcomes : The optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps . This is more than eight times higher than the yield from the previously published synthesis starting from 2-bromo-4-methylpyridine .

Synthesis of Alpha-Bromoketones from 2-Bromo-1-(1-Phenyl)Ethanone

- Scientific Field : Organic Chemistry

- Application Summary : Alpha-Bromoketones are synthesized from secondary alcohols using Ammonium Bromide and Oxone . This method is versatile and can be used to synthesize a variety of alpha-Bromoketones .

- Methods and Procedures : The method involves the use of secondary alcohols, Ammonium Bromide, and Oxone in a one-pot strategy . The reaction conditions involve the use of chlorobenzene as a solvent at 100 °C under aerobic conditions .

- Results and Outcomes : Various benzylamines, heteroarylmethanamines, and alkylamines reacted smoothly with electronically variable 2 .

Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors are important in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .

- Methods and Procedures : The synthesis of these inhibitors involves an optimized strategy starting from 2-fluoro-4-methylpyridine . This method avoids the use of palladium as a catalyst and is more diverse and versatile .

- Results and Outcomes : The optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps . This is more than eight times higher than the yield from the previously published synthesis starting from 2-bromo-4-methylpyridine .

Synthesis of Alpha-Bromoketones from 2-Bromo-1-(1-Phenyl)Ethanone

- Scientific Field : Organic Chemistry

- Application Summary : Alpha-Bromoketones are synthesized from secondary alcohols using Ammonium Bromide and Oxone . This method is versatile and can be used to synthesize a variety of alpha-Bromoketones .

- Methods and Procedures : The method involves the use of secondary alcohols, Ammonium Bromide, and Oxone in a one-pot strategy . The reaction conditions involve the use of chlorobenzene as a solvent at 100 °C under aerobic conditions .

- Results and Outcomes : Various benzylamines, heteroarylmethanamines, and alkylamines reacted smoothly with electronically variable 2 .

属性

IUPAC Name |

1-(6-bromo-4-tert-butylpyridin-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-7(14)9-5-8(11(2,3)4)6-10(12)13-9/h5-6H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOTOGFSIIZTTTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CC(=C1)C(C)(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Bromo-4-tert-butylpyridin-2-yl)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![N-[2-(1H-Indol-3-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2401647.png)

![N-(3,4-dichlorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2401648.png)

![2-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2401649.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2401652.png)

![N-[3-(Methylamino)-3-oxopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2401654.png)

![N-(3-nitrophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2401655.png)

![2-(2-chloro-4-fluorobenzyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2401658.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2401660.png)

![N-(2,3-dimethylphenyl)-2-[(4-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2401664.png)

![Methyl 2-amino-2-[3-[(2,6-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2401667.png)